5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1000340-11-3) is a halogenated azaindole derivative characterized by a fused pyrrolo[2,3-b]pyridine core with a carboxylic acid moiety at the 3-position. This compound is primarily utilized as a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 1000340-11-3
Cat. No. B1292644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
CAS1000340-11-3
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=CNC2=N1)C(=O)O)Br
InChIInChI=1S/C9H7BrN2O2/c1-4-7(10)2-5-6(9(13)14)3-11-8(5)12-4/h2-3H,1H3,(H,11,12)(H,13,14)
InChIKeyKLCKTBOCUFDKEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1000340-11-3) as a Strategic Building Block


5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1000340-11-3) is a halogenated azaindole derivative characterized by a fused pyrrolo[2,3-b]pyridine core with a carboxylic acid moiety at the 3-position . This compound is primarily utilized as a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules .

Why 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Cannot Be Substituted by In-Class Analogs


The precise substitution pattern of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is non-negotiable for specific downstream synthetic applications. The bromine at the 5-position provides a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) essential for constructing diverse biaryl and heteroaryl systems found in kinase inhibitor pharmacophores [1]. The 6-methyl group introduces steric bulk and modulates the electron density of the core, influencing the potency and selectivity of final drug candidates [2]. Furthermore, the 3-carboxylic acid group is an essential point of attachment for amide bond formation, a fundamental linkage in medicinal chemistry . Analogs lacking the 5-bromo substituent or with different halogen substitutions are unsuitable for the same synthetic transformations without significant re-optimization of reaction conditions and downstream biological activity.

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Quantitative Differentiation Evidence vs. Analogs


Enabling Palladium-Catalyzed Cross-Coupling Reactions at the 5-Position

The presence of a bromine atom at the 5-position of the pyrrolo[2,3-b]pyridine core uniquely enables high-yielding Suzuki-Miyaura cross-coupling reactions. This is a direct contrast to the non-brominated analog, 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, which is inert to this key transformation [1].

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

Contribution to c-Met Kinase Inhibitor Potency in Cancer Cell Lines

Structure-activity relationship (SAR) studies on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors reveal that a 5-bromo substituent contributes to enhanced cytotoxicity against cancer cell lines. For instance, compound 7c, a derivative of this scaffold, exhibited potent inhibition with IC50 values of 0.82 ± 0.08 μM (A549), 1.00 ± 0.11 μM (MCF-7), 0.93 ± 0.28 μM (PC-3), and 0.92 ± 0.17 μM against c-Met kinase [1]. While this is not a direct head-to-head comparison, it provides class-level evidence for the importance of this specific substitution pattern.

c-Met Kinase Inhibition Anticancer

Essential for Amide Conjugation via 3-Carboxylic Acid Functionality

The 3-carboxylic acid group is a critical functional handle for constructing amide bonds, a fundamental linkage in pharmaceutical compounds. This feature is essential for conjugating the pyrrolo[2,3-b]pyridine core to various amines to generate kinase inhibitors and other bioactive molecules [1]. Analogs lacking the carboxylic acid (e.g., 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine) cannot undergo this direct conjugation, limiting their utility as advanced intermediates.

Amide Synthesis Conjugation Linker Chemistry

High Commercial Purity (>98%) for Reproducible Research

Commercially available 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is offered with a standard purity of ≥98%, with batch-specific certificates of analysis (CoA) including HPLC, NMR, and GC available . This high purity level is crucial for minimizing side reactions and ensuring reproducible results in both chemical synthesis and biological assays. While purity is a standard metric, the availability of comprehensive analytical data for this specific compound from reputable vendors (e.g., Bide Pharmatech) provides a quantifiable and verifiable quality assurance that may not be as readily available for less common or custom-synthesized analogs.

Purity Quality Control Reproducibility

Validated Applications for 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in Scientific Research and Industrial Procurement


Synthesis of Novel Kinase Inhibitor Libraries for Oncology Research

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid serves as a core scaffold for generating diverse libraries of potential kinase inhibitors targeting c-Met, SGK1, and other oncogenic kinases. The 5-bromo handle enables rapid diversification via Suzuki-Miyaura cross-coupling [1], while the 3-carboxylic acid allows for facile attachment to a wide variety of amines, generating hundreds of novel analogs for structure-activity relationship (SAR) studies .

Development of Ectonucleotide Pyrophosphatase/Phosphodiesterase (NPP) Inhibitors

The pyrrolo[2,3-b]pyridine core is a validated pharmacophore for inhibiting NPP1 and NPP3, enzymes implicated in cancer and diabetes. 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can be utilized as a key intermediate to synthesize sulfonylurea derivatives, which have demonstrated potent and selective inhibition of NPP3 (IC50 = 0.55 ± 0.01 μM) and significant cytotoxicity against HT-29 colon cancer cells (IC50 = 1.58 ± 0.20 μM) with 11.6-fold selectivity over normal WI-38 cells [1].

Preparation of Advanced Intermediates for JAK/STAT Pathway Modulators

Given the established role of 1H-pyrrolo[2,3-b]pyridines as Janus kinase (JAK) inhibitors [1], this specific 5-bromo-6-methyl-3-carboxylic acid derivative is an ideal starting material for synthesizing heteroaryl-substituted analogs. These compounds are of high interest for treating autoimmune disorders, myeloproliferative diseases, and certain cancers. The bromine and carboxylic acid functionalities provide orthogonal handles for sequential functionalization to explore the JAK/STAT signaling pathway.

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